molecular formula C16H31N3O3 B14724798 Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate CAS No. 6958-67-4

Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate

Cat. No.: B14724798
CAS No.: 6958-67-4
M. Wt: 313.44 g/mol
InChI Key: OYXHFBDAJBFGBQ-UHFFFAOYSA-N
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Description

Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane . Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of protective groups and selective deprotection steps are crucial in the industrial synthesis to avoid side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, solvents like ethyl acetate, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target. The pathways involved often include signal transduction mechanisms that lead to physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

6958-67-4

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H31N3O3/c1-3-22-16(21)19-9-7-17(8-10-19)12-15(20)13-18-6-4-5-14(2)11-18/h14-15,20H,3-13H2,1-2H3

InChI Key

OYXHFBDAJBFGBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(CN2CCCC(C2)C)O

Origin of Product

United States

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